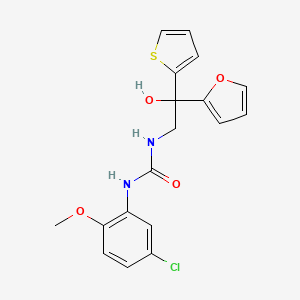

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Description

This compound features a urea core linked to two distinct aromatic systems:

- 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl chain: A branched ethyl bridge incorporating heterocyclic furan and thiophene rings, with a hydroxyl group that may enhance hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-24-14-7-6-12(19)10-13(14)21-17(22)20-11-18(23,15-4-2-8-25-15)16-5-3-9-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHKKPPBITVPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea , with the CAS number 2097865-72-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 376.9 g/mol . The structure includes a chlorinated methoxyphenyl group, a furan ring, and a thiophenyl moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated promising antimicrobial activity of this compound against various bacterial strains. In vitro tests have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting its potential as an alternative treatment option for resistant strains.

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20–40 | Moderate |

| Escherichia coli | 40–70 | Moderate |

| Methicillin-resistant S. aureus (MRSA) | 30–50 | Significant |

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes or disruption of cellular processes in target organisms. Preliminary docking studies suggest that it may interact with microbial cell wall synthesis pathways or interfere with protein synthesis.

Case Studies

- Study on Antibacterial Activity : A study published in Molecules evaluated various derivatives of urea compounds, including the target compound, for their antibacterial properties. The results indicated that the presence of the furan and thiophenyl groups significantly enhanced the antibacterial efficacy against resistant strains of bacteria, such as MRSA .

- In Vivo Studies : Another research effort investigated the in vivo effects of the compound in animal models infected with bacterial pathogens. The results showed a reduction in bacterial load and inflammation markers, indicating its potential as an anti-inflammatory agent as well as an antimicrobial .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, highlighting its potential role as an inhibitor of enzymes involved in pathogenicity .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1795295-89-4)

- Key differences :

- Replaces the 5-chloro-2-methoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety, increasing lipophilicity.

- The hydroxy group is attached to a furan-methyl-thiophene hybrid structure rather than an ethyl bridge.

- Implications : The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the chloro-methoxyphenyl variant .

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034545-58-7)

- Key differences :

- Substitutes the hydroxy and thiophen-2-yl groups with a pyrazol-1-yl ring.

- Lacks the chloro-methoxyphenyl substituent.

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

- Key differences: Replaces the furan-thiophene-ethyl chain with a 2-methylquinolin-4-yl group.

- Implications: Quinoline’s planar structure facilitates intercalation or π-π stacking in enzyme active sites, as seen in tyrosine kinase inhibitors like gefitinib .

Physicochemical Properties

*logP values estimated using fragment-based methods.

- Hydroxy group impact: The target compound’s hydroxylated ethyl bridge likely improves aqueous solubility relative to non-hydroxylated analogues (e.g., CAS 1795295-89-4) but reduces membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.